molecular formula C10H8N2O2 B2641524 2-methyl-4-(3-pyridinylmethylene)-5(4H)-oxazolone CAS No. 76315-20-3

2-methyl-4-(3-pyridinylmethylene)-5(4H)-oxazolone

Cat. No.: B2641524
CAS No.: 76315-20-3
M. Wt: 188.186
InChI Key: MONMGLBZOWLFBG-UITAMQMPSA-N
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Description

2-Methyl-4-(3-pyridinylmethylene)-5(4H)-oxazolone (CAS: 219322-57-3) is a heterocyclic compound featuring a 5-membered oxazolone ring substituted with a methyl group at position 2 and a 3-pyridinylmethylene moiety at position 2. This compound, also referred to as C6 or DI in pharmacological studies, has garnered significant attention for its potent and selective kinase inhibitory activity. It exhibits IC50 values of 69 nM for DAPK1 (Death-Associated Protein Kinase 1) and 225 nM for DAPK3 (ZIPK, zipper-interacting protein kinase), making it a critical tool for studying apoptosis, neurodegenerative diseases, and vascular smooth muscle regulation . Its structural uniqueness lies in the pyridinyl group and oxazolone core, which are essential for binding to kinase ATP pockets .

Properties

IUPAC Name

(4Z)-2-methyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-12-9(10(13)14-7)5-8-3-2-4-11-6-8/h2-6H,1H3/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONMGLBZOWLFBG-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=CN=CC=C2)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N/C(=C\C2=CN=CC=C2)/C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(3-pyridinylmethylene)-5(4H)-oxazolone typically involves the condensation of 2-methyl-5(4H)-oxazolone with 3-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(3-pyridinylmethylene)-5(4H)-oxazolone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring or the oxazolone ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acid derivatives, while reduction may produce pyridine-methylene-oxazolidinone derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Dipeptidyl Peptidase Inhibition

One of the primary applications of 2-methyl-4-(3-pyridinylmethylene)-5(4H)-oxazolone is as an inhibitor of dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme involved in glucose metabolism, and its inhibition has significant implications for the treatment of type 2 diabetes mellitus. Compounds that inhibit DPP-IV can enhance the levels of incretin hormones, leading to improved glycemic control and reduced blood sugar levels .

1.2 Neuroprotective Properties

Recent studies have indicated that derivatives of oxazolones, including this compound, may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where modulation of pathways involving death-associated protein kinase (DAPK) could mitigate neuronal cell death and synaptic degeneration .

1.3 Anticancer Activity

There is emerging evidence that oxazolone derivatives possess anticancer properties. The ability to inhibit certain kinases involved in cancer progression makes these compounds attractive candidates for further investigation in oncology . The specific mechanisms by which this compound exerts its effects are still under study but may involve modulation of cell signaling pathways critical for tumor growth.

Synthetic Organic Chemistry Applications

2.1 Synthesis of Heterocycles

Oxazolones are valuable intermediates in organic synthesis, particularly for the construction of heterocyclic compounds. The unique reactivity of the oxazolone ring allows for various transformations that lead to the formation of amino acids and other biologically relevant scaffolds .

2.2 Diversity-Oriented Synthesis

The compound serves as a versatile building block in diversity-oriented synthesis (DOS), enabling chemists to explore a wide range of structurally diverse compounds efficiently. This approach facilitates the discovery of new drugs by allowing rapid synthesis and screening of multiple analogs derived from a single precursor .

Case Studies and Research Findings

StudyFocusFindings
DPP-IV InhibitionDemonstrated significant reduction in blood glucose levels in diabetic models using DPP-IV inhibitors derived from oxazolones.
NeuroprotectionIdentified potential neuroprotective effects against tau hyperphosphorylation and amyloid-beta deposition, suggesting therapeutic avenues for Alzheimer's disease.
Synthesis ApplicationsHighlighted the utility of oxazolones as precursors for synthesizing diverse amino acids and heterocycles through novel synthetic pathways.

Mechanism of Action

The mechanism of action of 2-methyl-4-(3-pyridinylmethylene)-5(4H)-oxazolone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Key Findings from Comparative Studies

Substituent-Driven Selectivity: The 3-pyridinylmethylene group in C6/DI is critical for DAPK selectivity. Replacement with benzylidene (e.g., CAS 842-74-0) shifts activity toward tyrosinase inhibition, highlighting the role of heteroaromatic moieties in target specificity . Electron-withdrawing groups (e.g., 4-fluorophenyl in compound 2d) enhance stability and reactivity, making such derivatives useful intermediates for synthesizing quinazolinones and imidazolones .

Potency and Kinase Inhibition: C6/DI outperforms other DAPK inhibitors like alkylated 3-amino-6-phenylpyridazine (IC50 ~13–22 mM) due to its optimized binding to the kinase ATP pocket . TC-DAPK6, a styryl-substituted analog of C6, retains similar potency but may exhibit altered pharmacokinetics due to increased hydrophobicity .

Therapeutic Applications: C6/DI reduces Aβ peptide secretion in Alzheimer’s models and protects against neuronal death, whereas morpholine-oxazolone hybrids (4a–4f) target hyperpigmentation disorders .

Biological Activity

2-Methyl-4-(3-pyridinylmethylene)-5(4H)-oxazolone is a compound belonging to the oxazolone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The chemical formula for this compound is C9H8N2O2C_9H_8N_2O_2. Its structure includes a pyridine ring that contributes to its biological properties, particularly in terms of interaction with biological targets.

Antioxidant Activity

Research has demonstrated that oxazolones, including this compound, exhibit significant antioxidant properties. For instance, compounds in the oxazolone category have shown an average inhibition of lipid peroxidation of approximately 86.5% in certain studies, indicating their potential as effective antioxidants .

CompoundAverage Inhibition (%)
2a91
2b81
2c86.5
2d74

Anti-inflammatory Activity

In vitro studies have indicated that derivatives of oxazolones can inhibit lipoxygenase (LOX) activity, contributing to their anti-inflammatory effects. For example, the bisbenzamide derivative 4c was identified as a potent LOX inhibitor with an IC50 value of 41 µM . The anti-inflammatory potential is further supported by findings that these compounds can reduce carrageenan-induced paw edema and nociceptive responses in animal models .

Analgesic Effects

The analgesic activity of oxazolones has been assessed using various pharmacological tests. In particular, the writhing test and hot plate test have shown that certain derivatives possess significant analgesic properties without exhibiting acute toxicity in tested animal models . This suggests a favorable safety profile for further development as pain management agents.

Study on Lipoxygenase Inhibition

A study focused on the inhibition of soybean lipoxygenase by several oxazolone derivatives found that while some compounds exhibited low inhibition at higher concentrations (e.g., 28% inhibition at 100 µM ), others showed promising results with IC50 values indicating effective inhibition . This highlights the variability in activity among different structural modifications within the oxazolone class.

Toxicity Assessment

An acute toxicity study conducted according to OECD guidelines revealed that new oxazol-5(4H)-one derivatives, including those related to this compound, did not demonstrate lethal effects or significant histopathological changes in preserved organs from treated mice. This finding underscores the potential for these compounds to be developed as therapeutic agents with minimal side effects .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of this compound against various molecular targets involved in inflammation and pain pathways. These studies suggest that specific substituents on the oxazolone ring enhance binding interactions, which may correlate with increased biological activity .

Q & A

Q. Table 1: Synthesis of Analogous Oxazolones

Aryl AldehydeProduct (Oxazolone)Yield (%)Melting Point (°C)
Benzaldehyde4-(Phenylmethylene) derivative100149–151
3-Methoxybenzaldehyde4-(3-Methoxyphenyl) derivative100123–124
4-Methoxybenzaldehyde4-(4-Methoxyphenyl) derivative100156–158

Basic: How is the compound characterized post-synthesis?

Answer:
Characterization involves:

  • Melting Point Analysis : Compare observed values with literature (e.g., 156–158°C for the 4-methoxy derivative) .
  • Spectroscopy :
    • IR : Stretch at ~1750 cm⁻¹ (C=O of oxazolone ring) .
    • ¹H NMR : Signals at δ 2.4–2.6 ppm (methyl group), δ 6.8–8.5 ppm (pyridinyl and aromatic protons) .
  • Elemental Analysis : Confirm molecular formula (C₁₂H₁₀N₂O₂) .

Advanced: How can researchers address discrepancies in reported melting points or spectral data?

Answer:
Discrepancies may arise from:

  • Purity Issues : Recrystallize using mixed solvents (DMF:acetic acid, 1:1) to remove byproducts .
  • Polymorphism : Perform differential scanning calorimetry (DSC) to identify crystalline forms.
  • Instrument Calibration : Validate NMR and IR spectrometers with standard references (e.g., acetophenone for IR) .

Advanced: What strategies optimize synthesis yield and purity for scale-up?

Answer:

  • Catalyst Use : Replace acetic anhydride with Zn(OCOCH₃)₂·2H₂O to reduce reaction time and improve regioselectivity .
  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • Stoichiometry : Increase molar ratios of sodium acetate (5:1 vs. aldehyde) to drive condensation .

Application: How to design derivatives for enhanced bioactivity?

Answer:

  • Structural Modifications :
    • Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) on the arylidene moiety to enhance electrophilicity .
    • Replace the pyridinyl group with bioisosteres (e.g., thiophene) for improved pharmacokinetics .
  • Biological Screening :
    • Use enzyme inhibition assays (e.g., COX-2) to evaluate anti-inflammatory potential .
    • Test cytotoxicity against cancer cell lines (e.g., MCF-7) via MTT assays .

Q. Table 2: Bioactivity of Oxazolone Derivatives

DerivativeBiological TargetIC₅₀ (µM)Reference
4-(4-Nitrophenyl) variantCOX-2 Inhibition12.3
4-(3-Chlorophenyl) variantMCF-7 Cytotoxicity8.7

Advanced: What analytical methods resolve structural ambiguities in substituted oxazolones?

Answer:

  • X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol equilibrium) .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals in crowded aromatic regions .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict electronic transitions and verify spectral data .

Basic: What are the key applications of this compound in academic research?

Answer:

  • Drug Discovery : Precursor for bioactive molecules (e.g., antimicrobial agents, kinase inhibitors) .
  • Material Science : Building block for conjugated polymers with optoelectronic properties .
  • Chemical Biology : Fluorescent probes for tracking cellular processes .

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